REACTION_CXSMILES
|
ClCCC1C=C([N+]([O-])=O)C=[CH:6][C:5]=1[S:13]([C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=1CCCl)(=[O:15])=[O:14]>C(N)(C)C>[CH3:18][CH:19]([NH:22][CH2:6][CH2:5][S:13]([C:16]1[CH:17]=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[CH:20][CH:21]=1)(=[O:14])=[O:15])[CH3:20]
|
Name
|
2-chloroethyl-4-nitrophenylsulfone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isopropylamine is removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved with agitation in a mixture of methylene chloride and dilute sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride layer is extracted with dilute sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |